Topoisomerase II inhibitor 13

Catalog No.
S8025477
CAS No.
M.F
C22H23N9
M. Wt
413.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Topoisomerase II inhibitor 13

Product Name

Topoisomerase II inhibitor 13

IUPAC Name

6-amino-7-(1H-benzimidazol-2-yl)-5-[3-(diethylamino)propyl]pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile

Molecular Formula

C22H23N9

Molecular Weight

413.5 g/mol

InChI

InChI=1S/C22H23N9/c1-3-30(4-2)10-7-11-31-20(25)18(21-27-14-8-5-6-9-15(14)28-21)19-22(31)29-17(13-24)16(12-23)26-19/h5-6,8-9H,3-4,7,10-11,25H2,1-2H3,(H,27,28)

InChI Key

SZUYNNSSCOCFTF-UHFFFAOYSA-N

SMILES

CCN(CC)CCCN1C(=C(C2=NC(=C(N=C21)C#N)C#N)C3=NC4=CC=CC=C4N3)N

Canonical SMILES

CCN(CC)CCCN1C(=C(C2=NC(=C(N=C21)C#N)C#N)C3=NC4=CC=CC=C4N3)N

Topoisomerase II inhibitor 13 is a synthetic compound designed to inhibit the enzyme topoisomerase II, which plays a crucial role in DNA replication and cellular proliferation. This compound has demonstrated significant anti-proliferative activity, particularly against HL-60/MX2 cancer cells, which are derived from human promyelocytic leukemia. The molecular formula of Topoisomerase II inhibitor 13 is C22H23N9C_{22}H_{23}N_{9} with a molecular weight of 413.48 g/mol, and it is identified by the CAS number 451515-89-2. The compound is typically stored as a powder at -20°C for up to three years or in solvent at -80°C for one year, and it is soluble in dimethyl sulfoxide at a concentration of 1 mg/ml .

The primary mechanism of action for Topoisomerase II inhibitor 13 involves the formation of a stable complex with the topoisomerase II enzyme and DNA. This interaction prevents the re-ligation of DNA strands after they have been cleaved by the enzyme, leading to the accumulation of double-strand breaks that ultimately induce apoptosis in cancer cells. The compound acts as a topoisomerase poison, increasing the levels of covalent topoisomerase II-DNA complexes, which are cytotoxic to cells due to the resultant DNA damage .

Topoisomerase II inhibitor 13 exhibits potent biological activity through its ability to inhibit both isoforms of topoisomerase II (alpha and beta). This dual inhibition contributes to its effectiveness as an anti-cancer agent. Studies have shown that it can induce apoptosis in various cancer cell lines, including those resistant to other treatments, by disrupting critical cellular processes such as DNA replication and repair . Additionally, its selectivity for cancer cells over normal cells enhances its therapeutic potential.

The synthesis of Topoisomerase II inhibitor 13 involves multiple steps typical of organic synthesis protocols for complex heterocyclic compounds. The exact synthetic pathway may vary but generally includes:

  • Formation of key intermediates: Starting materials are reacted under controlled conditions to form intermediate compounds.
  • Cyclization reactions: These intermediates undergo cyclization to form the core structure of Topoisomerase II inhibitor 13.
  • Functional group modifications: Subsequent reactions modify functional groups to enhance potency and selectivity.
  • Purification: The final product is purified using techniques such as chromatography to achieve high purity levels suitable for biological testing.

Details on specific reagents and conditions used in each step may vary based on proprietary methods or specific research protocols.

Topoisomerase II inhibitor 13 is primarily investigated for its applications in cancer therapy. Its ability to induce apoptosis in cancer cells makes it a candidate for treating various malignancies, particularly those that exhibit resistance to conventional therapies. Its unique mechanism of action allows it to be explored in combination therapies aimed at enhancing efficacy against tumors that are difficult to treat with standard chemotherapeutics . Additionally, ongoing research may uncover potential applications in other therapeutic areas where topoisomerase inhibition is beneficial.

Interaction studies have focused on understanding how Topoisomerase II inhibitor 13 interacts with both the target enzyme and DNA. These studies employ techniques such as:

  • Surface Plasmon Resonance: To measure binding affinities between the compound and topoisomerase II.
  • Fluorescence Spectroscopy: To analyze changes in fluorescence upon binding to DNA.
  • Cell Viability Assays: To evaluate the cytotoxic effects on various cancer cell lines.

These studies provide insights into the binding kinetics and the structural basis for its inhibitory effects, contributing to a better understanding of its therapeutic potential .

Topoisomerase II inhibitor 13 can be compared with several other known topoisomerase inhibitors, highlighting its unique properties:

Compound NameMechanism of ActionUnique Features
EtoposideTopoisomerase II poisonWidely used; induces double-strand breaks
DoxorubicinIntercalating agentKnown for cardiotoxicity; widely studied
TeniposideTopoisomerase II poisonMore potent than etoposide; used in childhood cancers
MitoxantroneTopoisomerase II poisonLess common; used for specific types of leukemia
CamptothecinTopoisomerase I inhibitorTargets a different isoform; used primarily in solid tumors

Topoisomerase II inhibitor 13 stands out due to its dual inhibitory action on both isoforms of topoisomerase II and its promising activity against resistant cancer cell lines, making it a valuable addition to the arsenal of anticancer agents .

XLogP3

2.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

413.20764177 g/mol

Monoisotopic Mass

413.20764177 g/mol

Heavy Atom Count

31

Dates

Modify: 2024-04-15

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